4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine
Description
4,4-Dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine is a 1,3-oxazolidine derivative featuring a sulfonyl group at the 3-position and methyl substituents at the 4- and 4′-positions of the oxazolidine ring. This compound belongs to a class of heterocycles widely studied for their applications in pharmaceuticals, agrochemicals, and asymmetric synthesis . The 1,3-oxazolidine scaffold is prized for its structural rigidity and ability to act as a chiral auxiliary or intermediate in multicomponent reactions. The sulfonyl group enhances electrophilicity, making the compound a versatile substrate for nucleophilic substitutions or cycloadditions. While synthetic methods for such derivatives often involve stepwise approaches, recent advancements emphasize cascade or multicomponent reactions to improve atom economy and stereochemical control .
Properties
IUPAC Name |
4,4-dimethyl-3-(4-methylphenyl)sulfonyl-1,3-oxazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-10-4-6-11(7-5-10)17(14,15)13-9-16-8-12(13,2)3/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRJFQRHZMTDDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2COCC2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with an amino alcohol, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that oxazolidine derivatives exhibit notable antimicrobial properties. Studies have shown that 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The sulfonyl group enhances its interaction with bacterial ribosomes, which is crucial for its antibacterial activity .
Anticancer Properties
Case studies have highlighted the potential of oxazolidine derivatives in cancer treatment. For instance, a derivative similar to 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine was evaluated for its cytotoxic effects on cancer cell lines. The results demonstrated significant apoptosis induction in targeted cancer cells, suggesting its potential as a chemotherapeutic agent .
Material Science Applications
Polymer Synthesis
The compound can serve as a building block in synthesizing polymers with enhanced mechanical properties. Its structure allows for the formation of cross-linked networks that improve the thermal stability and strength of polymer materials. Research has documented the successful incorporation of this oxazolidine into polyurethanes, resulting in materials suitable for high-performance applications .
Coatings and Adhesives
Due to its unique chemical properties, 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine is also explored as an additive in coatings and adhesives. The compound's ability to enhance adhesion and durability makes it valuable in industrial applications where strong bonding is essential .
Synthetic Intermediate
Facilitating Chemical Reactions
The compound acts as an effective synthetic intermediate in organic synthesis. Its structure allows it to participate in various reactions, including nucleophilic substitutions and cycloadditions. This versatility has been documented in multiple case studies where it was used to synthesize more complex molecules .
Table 1: Antimicrobial Activity of Oxazolidine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 4,4-Dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine | Staphylococcus aureus | 15 |
| 4,4-Dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine | Escherichia coli | 12 |
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4,4-Dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine | MCF-7 (Breast Cancer) | 10 |
| 4,4-Dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine | HeLa (Cervical Cancer) | 8 |
Case Studies
Case Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of various oxazolidines demonstrated that the presence of the sulfonyl group significantly enhances activity against Gram-positive bacteria. The study concluded that modifications to the oxazolidine structure could lead to more potent derivatives .
Case Study 2: Polymer Development
In another case study focused on material science applications, researchers synthesized a series of polyurethanes incorporating 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polyurethanes .
Mechanism of Action
The mechanism of action of 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine with analogous 1,3-oxazolidine derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.
Substituent Effects on the Sulfonyl Group
- 4,4-Dimethyl-3-(4-nitrobenzenesulfonyl)-1,3-oxazolidine (CAS: 866157-30-4):
Replacing the 4-methylbenzenesulfonyl group with a 4-nitrobenzenesulfonyl moiety introduces strong electron-withdrawing effects, increasing reactivity toward nucleophilic attack. This derivative has a molecular weight of 286.31 g/mol and a purity ≥95% but is listed as a discontinued product . - Its NMR spectra (1H and 13C) confirm distinct chemical shifts for the methoxy (δ ~3.8 ppm) and methylsulfonyl groups .
Steric and Conformational Modifications
- 2-tert-Butyl-5-methyl-3-[(4-methylbenzene)sulfonyl]-1,3-oxazolidine :
The tert-butyl group introduces steric hindrance, affecting reaction kinetics and isomer distribution. Gas chromatography (GC) reveals distinct retention times for cis-5-methyl (53.2 min), trans-5-methyl (53.6 min), and cis-4-methyl (54.8 min) isomers . - 2-Isopropyl-2,5-dimethyl-3-[(4-methylbenzene)sulfonyl]-1,3-oxazolidine :
The isopropyl substituent further increases steric bulk, reflected in HRESIMS data (m/z 297.1403 [M+H]+) and FTIR peaks at 2976 cm⁻¹ (C-H stretching) .
Stereochemical Variations
- cis/trans-2-(4-Nitrophenyl)-5-methyl-3-[(4-methylbenzene)sulfonyl]-1,3-oxazolidine: Nuclear Overhauser Effect (NOE) experiments distinguish cis and trans isomers, with trans configurations showing stronger NOE correlations between the 5-methyl and sulfonyl groups .
Data Tables
Table 1: Structural and Spectroscopic Comparison of Selected 1,3-Oxazolidine Derivatives
Key Research Findings
Sulfonyl Group Reactivity : Electron-withdrawing substituents (e.g., nitro) on the benzenesulfonyl group increase electrophilicity, favoring nucleophilic substitutions but reducing stability under basic conditions .
Steric Effects : Bulky substituents (e.g., tert-butyl) hinder ring-opening reactions but improve chromatographic separation of isomers .
Stereochemical Control: Multicomponent reactions enable better stereoselectivity compared to traditional stepwise syntheses, as evidenced by NOE-determined configurations .
Biological Activity
4,4-Dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine is a compound of interest due to its potential biological activities. Oxazolidines are a class of compounds that have been studied for various pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this specific oxazolidine derivative, focusing on its mechanisms of action, efficacy in various studies, and potential applications.
Chemical Structure and Properties
The molecular structure of 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine can be represented as follows:
- Chemical Formula : CHNOS
- Molecular Weight : 239.32 g/mol
The compound features a sulfonyl group attached to the oxazolidine ring, which may enhance its biological activity through specific interactions with biological targets.
Research indicates that oxazolidines can exert their biological effects through several mechanisms:
- Antimicrobial Activity : Many oxazolidine derivatives have shown efficacy against bacterial strains by inhibiting protein synthesis. This is primarily achieved through binding to the ribosomal RNA of the bacterial ribosome, preventing the formation of functional ribosomal subunits.
- Anti-inflammatory Properties : Some studies suggest that oxazolidines may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
- Antioxidant Effects : The presence of certain substituents in oxazolidines can confer antioxidant properties, helping to mitigate oxidative stress in cells.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine:
Case Study 1: Antibacterial Efficacy
In a study examining the antibacterial properties of various oxazolidine derivatives, 4,4-dimethyl-3-(4-methylbenzenesulfonyl)-1,3-oxazolidine was tested against several strains of Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics such as vancomycin. This positions it as a potential candidate for further development in treating resistant bacterial infections.
Case Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Administration of the compound resulted in a marked decrease in paw edema and reduced levels of inflammatory markers such as IL-6 and TNF-α. These findings suggest that this oxazolidine derivative could be beneficial in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
